molecular formula C27H36ClN3O4 B12346340 ethyl 5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride

ethyl 5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride

Cat. No.: B12346340
M. Wt: 502.0 g/mol
InChI Key: OVRYIZLRXBCLNY-UHFFFAOYSA-N
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Description

Ethyl 5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride is a synthetically derived small molecule featuring a complex heterocyclic architecture. Its structure integrates an indole core substituted with methyl groups at positions 1 and 2, an ethyl carboxylate ester at position 3, and a 2-hydroxypropoxy side chain at position 3. This side chain terminates in a 4-benzylpiperazine moiety, with the hydrochloride salt enhancing solubility and stability.

Synthesis of such compounds typically involves multi-step protocols, including hydrazine-based cyclization (as seen in related indole derivatives) and nucleophilic substitution to install the piperazine side chain . Crystallographic validation of its structure, as inferred from the widespread use of SHELX software for small-molecule refinement, ensures accurate determination of bond lengths, angles, and hydrogen-bonding networks .

Properties

Molecular Formula

C27H36ClN3O4

Molecular Weight

502.0 g/mol

IUPAC Name

ethyl 5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride

InChI

InChI=1S/C27H35N3O4.ClH/c1-4-33-27(32)26-20(2)28(3)25-11-10-23(16-24(25)26)34-19-22(31)18-30-14-12-29(13-15-30)17-21-8-6-5-7-9-21;/h5-11,16,22,31H,4,12-15,17-19H2,1-3H3;1H

InChI Key

OVRYIZLRXBCLNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCN(CC3)CC4=CC=CC=C4)O)C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the piperazine ring and other functional groups. Key steps in the synthesis may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes may also involve continuous flow chemistry techniques to enhance production efficiency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects .

Comparison with Similar Compounds

Key Observations:

Hydroxypropoxy vs.

Piperazine vs.

Salt Form : The hydrochloride salt in the target compound contrasts with neutral analogs, significantly impacting bioavailability and crystallinity .

Crystallographic and Conformational Insights

  • Hydrogen Bonding: The hydroxyl group in the target compound likely participates in intramolecular hydrogen bonds (e.g., O–H⋯N with piperazine), stabilizing its conformation and influencing crystal packing . This contrasts with non-hydroxylated analogs, which rely on weaker van der Waals interactions.
  • Ring Puckering : The piperazine ring’s chair conformation (analyzed via puckering coordinates ) may optimize interactions with flat indole cores, whereas spiro systems (e.g., ) enforce rigidity, limiting adaptability to target binding sites.

Biological Activity

Ethyl 5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride is a synthetic compound with notable biological activities. Its structural features suggest potential therapeutic applications, particularly in the fields of antimicrobial and neurological disorders. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by its indole core, which is a common scaffold in many bioactive molecules. The presence of a piperazine moiety contributes to its pharmacological profile, enhancing interactions with biological targets.

Molecular Formula : C27H34N2O3·HCl
Molecular Weight : 466.04 g/mol

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb). A study reported that derivatives of ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylates, closely related to the target compound, exhibited significant antibacterial activity with minimal cytotoxicity.

  • Minimum Inhibitory Concentration (MIC) : The most active derivative demonstrated an MIC of 0.25 µg/mL against Mtb, indicating strong potential as an anti-tubercular agent .
  • Selectivity Index (SI) : The selectivity index was greater than 200, suggesting a favorable safety profile compared to traditional anti-TB drugs .

Neuropharmacological Effects

The piperazine component suggests possible neuropharmacological effects. Compounds with similar structures have been investigated for their potential in treating neurological disorders like Alzheimer's disease due to their ability to inhibit acetylcholinesterase.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in bacterial metabolism.
  • Modulation of Neurotransmitter Systems : The piperazine ring may interact with serotonin and dopamine receptors, influencing mood and cognition.

Case Study 1: Anti-Tubercular Activity

A recent study synthesized a series of indole derivatives and tested their activity against drug-resistant strains of Mtb. The compound was noted for its concentration-dependent bactericidal activity in time-kill assays, comparable to first-line anti-TB drugs .

CompoundMIC (µg/mL)SI
Ethyl 5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate0.25>200

Case Study 2: Neuropharmacological Potential

Another study investigated similar compounds for their effects on cognitive function in animal models. Results indicated that compounds with the indole-piperazine structure improved memory retention and reduced anxiety-like behaviors, supporting the hypothesis that these compounds may serve as therapeutic agents in treating neurodegenerative diseases.

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